5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN6O4 and its molecular weight is 444.88. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to the specified triazole derivative have been synthesized and evaluated for their antimicrobial activities. For instance, a study reported the synthesis of novel 1,2,4-triazole derivatives and tested them for antimicrobial efficacy. Some of these compounds exhibited good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
A specific application in materials science is the use of triazole derivatives as corrosion inhibitors for metals. A study demonstrated that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibits the corrosion of mild steel in a hydrochloric acid medium, achieving an inhibition efficiency of up to 98% (Bentiss et al., 2009).
Synthesis of Biologically Active Compounds
The chemistry of triazole derivatives has been explored for the synthesis of biologically active compounds. For example, a study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates revealed their use in creating triazole-based scaffolds for peptidomimetics and other active compounds. This work highlights the utility of triazole chemistry in drug discovery and development (Ferrini et al., 2015).
Antitumor Activity
Research has also focused on the synthesis and evaluation of triazole derivatives as antitumor agents. One study synthesized novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were then screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of triazole derivatives in cancer therapy (Hassan et al., 2014).
Corrosion Control
Another important application is in corrosion control, where triazole derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. This underscores their significance in protecting industrial materials from corrosive damage (Elbelghiti et al., 2016).
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O4/c1-3-31-16-7-5-4-6-13(16)23-17(28)11-27-19(22)18(25-26-27)20(29)24-14-10-12(21)8-9-15(14)30-2/h4-10H,3,11,22H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRHRXIRFYPACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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